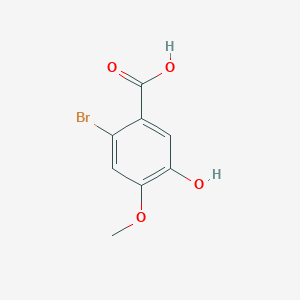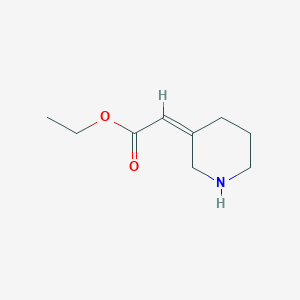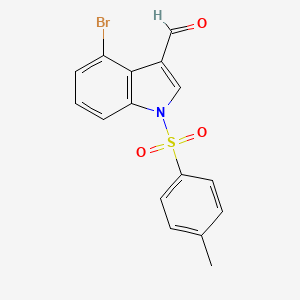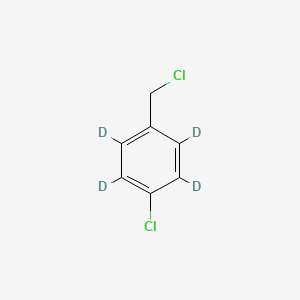![molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1](/img/no-structure.png)
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies involve the use of density functional theory (DFT) to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and can involve various steps . For example, the reaction of compound (1) with triethylorthoformate yielded a specific product .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods . For example, most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .作用機序
Safety and Hazards
将来の方向性
The future directions in the research of pyrimidine derivatives involve the synthesis of novel compounds with enhanced activities and minimum toxicity . For example, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine with 2-methyl-3,4-dihydrothiophene-1,1-dioxide, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-chloroethylamine", "2-methyl-3,4-dihydrothiophene-1,1-dioxide", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-chloroethylamine is reacted with 2-methyl-3,4-dihydrothiophene-1,1-dioxide in the presence of sodium hydride to form 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride to form the corresponding lactam.", "Step 3: The lactam from step 2 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form the desired product.", "Step 4: The product from step 3 is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer from step 4 is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product." ] } | |
| 118252-28-1 | |
分子式 |
C9H9ClN2O2S |
分子量 |
244.7 |
同義語 |
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)



![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)

![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
